Cas no 67828-44-8 (Benzoic acid,5-chloro-2,4-dihydroxy-)
Benzoic acid,5-chloro-2,4-dihydroxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,5-chloro-2,4-dihydroxy-
- 5-chloro-2,4-dihydroxybenzoic acid
- 2,4-dihydroxy-5-chlorobenzoic acid
- 5-Chlor-2,4-dihydroxy-benzoesaeure
- 5-chloro-2,4-dihydroxy-benzoic acid
- 5-chloro-2,4-dihydrozybenzoic acid
- 5-Chloro-4-hydroxysalicylic acid
- Benzoic acid,5-chloro-2,4-dihydroxy
- EINECS 267-267-5
- 5-Chloro-beta-resorcylic acid
- UNII-KAV4DL6BPX
- AM804221
- AKOS006277914
- FT-0732564
- 2,4-DIHYDROXY-5-CHLOROBENZOICACID
- AS-62764
- DTXSID9070668
- 67828-44-8
- KAV4DL6BPX
- BRN 3090624
- SAZOOWOGQNYJLS-UHFFFAOYSA-N
- Benzoic acid, 5-chloro-2,4-dihydroxy-
- MFCD01684766
- RDE
- 5-chloro-2,4-dihydroxy benzoic acid
- 5-chloro-2,4-dihydroxybenzoicacid
- NS00036203
- beta-Resorcylic acid, 5-chloro-
- SCHEMBL383516
- 3-10-00-01378 (Beilstein Handbook Reference)
- CS-0205243
- DB-081387
- DTXCID0045092
-
- MDL: MFCD01684766
- Inchi: 1S/C7H5ClO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,(H,11,12)
- InChI Key: SAZOOWOGQNYJLS-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=C(C(=O)O)C=1)O)O
Computed Properties
- Exact Mass: 187.98800
- Monoisotopic Mass: 187.9876363g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 77.8Ų
Experimental Properties
- Density: 1.702
- Melting Point: 224-225 ºC
- Boiling Point: 411 ºC
- Flash Point: 203 ºC
- PSA: 77.76000
- LogP: 1.44940
Benzoic acid,5-chloro-2,4-dihydroxy- Customs Data
- HS CODE:2918290000
- Customs Data:
China Customs Code:
2918290000Overview:
2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%
Benzoic acid,5-chloro-2,4-dihydroxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019101924-250mg |
5-Chloro-2,4-dihydroxybenzoic acid |
67828-44-8 | 95% | 250mg |
$219.39 | 2023-09-01 | |
| Alichem | A019101924-1g |
5-Chloro-2,4-dihydroxybenzoic acid |
67828-44-8 | 95% | 1g |
$543.66 | 2023-09-01 | |
| Alichem | A019101924-5g |
5-Chloro-2,4-dihydroxybenzoic acid |
67828-44-8 | 95% | 5g |
$1648.00 | 2023-09-01 | |
| Aaron | AR006JJU-100mg |
Benzoic acid,5-chloro-2,4-dihydroxy- |
67828-44-8 | 95% | 100mg |
$99.00 | 2025-02-10 | |
| Aaron | AR006JJU-5g |
Benzoic acid,5-chloro-2,4-dihydroxy- |
67828-44-8 | 95% | 5g |
$1279.00 | 2025-02-10 | |
| Aaron | AR006JJU-250mg |
Benzoic acid,5-chloro-2,4-dihydroxy- |
67828-44-8 | 95% | 250mg |
$175.00 | 2025-02-10 | |
| Aaron | AR006JJU-1g |
Benzoic acid,5-chloro-2,4-dihydroxy- |
67828-44-8 | 95% | 1g |
$345.00 | 2025-02-10 | |
| A2B Chem LLC | AD04174-1mg |
5-Chloro-2,4-dihydroxybenzoic acid |
67828-44-8 | 95 | 1mg |
$73.00 | 2023-12-30 | |
| A2B Chem LLC | AD04174-2mg |
5-Chloro-2,4-dihydroxybenzoic acid |
67828-44-8 | 95 | 2mg |
$86.00 | 2023-12-30 | |
| A2B Chem LLC | AD04174-3mg |
5-Chloro-2,4-dihydroxybenzoic acid |
67828-44-8 | 95 | 3mg |
$105.00 | 2023-12-30 |
Benzoic acid,5-chloro-2,4-dihydroxy- Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on Benzoic acid,5-chloro-2,4-dihydroxy-
Benzoic acid,5-chloro-2,4-dihydroxy- (CAS No. 67828-44-8): A Comprehensive Overview in Modern Chemical Biology
Benzoic acid,5-chloro-2,4-dihydroxy-, identified by its Chemical Abstracts Service (CAS) number CAS No. 67828-44-8, is a significant compound in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its benzoic acid backbone with substituents at the 5th position (chloro) and the 2nd and 4th positions (hydroxyl groups), has garnered attention due to its unique structural and functional properties. The presence of these functional groups imparts distinct reactivity and biological activity, making it a valuable scaffold for the development of novel therapeutic agents.
The structural configuration of Benzoic acid,5-chloro-2,4-dihydroxy- enables it to participate in various chemical interactions, including hydrogen bonding, pi-stacking, and electrostatic interactions. These properties are crucial for its role in drug design and development, where molecular recognition and binding affinity to biological targets are paramount. Recent studies have highlighted its potential as a precursor in synthesizing complex molecules with pharmaceutical relevance.
In the context of modern chemical biology, Benzoic acid,5-chloro-2,4-dihydroxy- has been explored for its antimicrobial and anti-inflammatory properties. The hydroxyl groups contribute to its ability to interact with biological membranes and disrupt microbial cell walls, while the chloro substituent enhances its lipophilicity, facilitating cellular uptake. This dual functionality makes it an attractive candidate for developing novel antimicrobial agents that can overcome resistance mechanisms exhibited by pathogenic bacteria.
Recent advancements in computational chemistry have further elucidated the mechanistic aspects of Benzoic acid,5-chloro-2,4-dihydroxy-. Molecular dynamics simulations and quantum mechanical calculations have revealed detailed insights into its interaction with biological targets such as enzymes and receptors. These studies have provided a foundation for rational drug design, enabling researchers to optimize the compound's structure for enhanced efficacy and reduced side effects.
The synthesis of Benzoic acid,5-chloro-2,4-dihydroxy- involves multi-step organic reactions that highlight the compound's synthetic versatility. Traditional methods include chlorination and hydroxylation of benzoic acid derivatives, while modern approaches leverage catalytic systems to improve yield and selectivity. The development of green chemistry principles has also influenced synthetic strategies, promoting sustainable practices that minimize waste and hazardous byproducts.
The pharmaceutical industry has shown particular interest in derivatives of Benzoic acid,5-chloro-2,4-dihydroxy- due to their potential therapeutic applications. For instance, modifications at the 5-chloro position can alter the compound's pharmacokinetic profile, enhancing bioavailability or metabolic stability. Such structural variations are critical for developing drugs that exhibit optimal pharmacological properties.
In conclusion, Benzoic acid,5-chloro-2,4-dihydroxy- (CAS No. 67828-44-8) represents a fascinating compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features and functional properties make it a valuable scaffold for drug development. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly significant role in advancing therapeutic solutions.
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